molecular formula C17H17Cl3N2O4S B12482606 2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide

2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide

Cat. No.: B12482606
M. Wt: 451.7 g/mol
InChI Key: CHTGQNWJKUFXPM-UHFFFAOYSA-N
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Description

2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple chloro and methoxy groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,3-dichloropropionyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions typically result in the replacement of chloro groups with other functional groups.

Scientific Research Applications

2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may also play a role in modulating the compound’s biological effects by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)propanamide
  • 2-Chloro-N-(2-methoxyphenyl)propanamide
  • 3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide

Uniqueness

2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide is unique due to its combination of sulfonamide, chloro, and methoxy groups This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C17H17Cl3N2O4S

Molecular Weight

451.7 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)propanamide

InChI

InChI=1S/C17H17Cl3N2O4S/c1-10(17(23)21-14-6-4-5-12(18)16(14)20)22(27(3,24)25)11-7-8-15(26-2)13(19)9-11/h4-10H,1-3H3,(H,21,23)

InChI Key

CHTGQNWJKUFXPM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

Origin of Product

United States

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